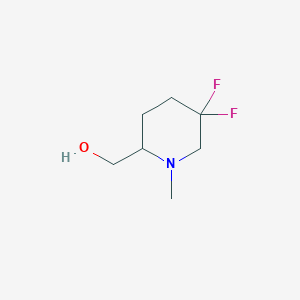

(5,5-Difluoro-1-methylpiperidin-2-yl)methanol

Description

Propriétés

IUPAC Name |

(5,5-difluoro-1-methylpiperidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO/c1-10-5-7(8,9)3-2-6(10)4-11/h6,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUPOSMQSAWCLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CCC1CO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255667-13-0 | |

| Record name | (5,5-difluoro-1-methylpiperidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of (5,5-Difluoro-1-methylpiperidin-2-yl)methanol typically begins with commercially available starting materials such as piperidine and fluorinating agents.

Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods:

In an industrial setting, the production of (5,5-Difluoro-1-methylpiperidin-2-yl)methanol may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (5,5-Difluoro-1-methylpiperidin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, allowing for the introduction of different functional groups. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Amines

Substitution: Various substituted derivatives

Applications De Recherche Scientifique

(5,5-Difluoro-1-methylpiperidin-2-yl)methanol is a synthetic organic compound belonging to the piperidine class of derivatives. It features a piperidine ring with two fluorine atoms at the 5-position and a hydroxymethyl group at the 2-position. Due to its unique structural characteristics, this compound has potential applications in medicinal chemistry, influencing its biological activity and pharmacological properties.

Potential Applications

(5,5-Difluoro-1-methylpiperidin-2-yl)methanol and similar compounds have potential applications in various fields:

- Medicinal Chemistry Due to their unique structural features.

- Development of new materials and chemical processes .

- Pharmaceutical Intermediate Research is being done to see if it can be used as a pharmaceutical intermediate or active ingredient.

Chemical Reactivity

The chemical reactivity of (5,5-Difluoro-1-methylpiperidin-2-yl)methanol can be analyzed through various types of reactions:

- Nucleophilic Substitution Reactions

- Oxidation Reactions

- Reduction Reactions

- Cyclization Reactions

These reactions are important in understanding how (5,5-Difluoro-1-methylpiperidin-2-yl)methanol can be transformed into other useful compounds in synthetic organic chemistry.

The biological activity of (5,5-Difluoro-1-methylpiperidin-2-yl)methanol has been explored through computational methods and experimental assays. Studies suggest that compounds with similar structural features may exhibit various pharmacological effects:

- Monoamine neurotransmitter reuptake inhibition

- Enzyme inhibition

- Receptor binding

Computational prediction tools, such as PASS (Prediction of Activity Spectra for Substances), allow researchers to estimate biological activity spectra based on structural characteristics, indicating promising therapeutic avenues for this compound.

Interaction Studies

Interaction studies involving (5,5-Difluoro-1-methylpiperidin-2-yl)methanol focus on its binding affinity and selectivity towards various biological targets. These studies are crucial for understanding how this compound interacts with receptors and enzymes:

- Binding assays with purified proteins

- Cell-based assays to measure activity

- Computational docking studies

Such studies often employ high-throughput screening techniques to evaluate multiple interactions simultaneously.

Mécanisme D'action

The mechanism by which (5,5-Difluoro-1-methylpiperidin-2-yl)methanol exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological activity. The compound may modulate specific pathways, such as neurotransmitter signaling, by interacting with receptors in the central nervous system.

Comparaison Avec Des Composés Similaires

Key Observations:

Fluorination Effects: The 5,5-difluoro substitution in the target compound increases lipophilicity (LogP = 0.8) compared to monofluoro (LogP = 0.3) and non-fluorinated analogs (LogP = -0.5). This enhances membrane permeability, a critical factor in drug bioavailability . Fluorine’s electron-withdrawing effect stabilizes the piperidine ring against oxidative metabolism, improving metabolic stability relative to non-fluorinated analogs.

This contrasts with unmethylated analogs (e.g., (5,5-Difluoropiperidin-2-yl)methanol), where the free amine may exhibit higher reactivity .

Hydroxymethyl Functionality: The 2-hydroxymethyl group introduces hydrogen-bonding capacity, improving solubility in polar solvents compared to non-hydroxylated analogs. However, this may slightly reduce LogP relative to compounds lacking this group.

Activité Biologique

Overview

(5,5-Difluoro-1-methylpiperidin-2-yl)methanol is a fluorinated derivative of piperidine with the molecular formula . This compound has garnered attention in pharmacological research due to its potential interactions with biological targets, particularly in the central nervous system. Its unique structure, characterized by two fluorine atoms, enhances its chemical properties, making it a candidate for drug development and biological studies.

The biological activity of (5,5-Difluoro-1-methylpiperidin-2-yl)methanol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atoms in its structure increase binding affinity and selectivity towards these targets, which can lead to modulation of neurotransmitter signaling pathways. This interaction is critical for its potential applications in treating neurological disorders and cancers.

Drug Development

Research has indicated that (5,5-Difluoro-1-methylpiperidin-2-yl)methanol may serve as a lead compound in the development of pharmaceuticals targeting conditions such as cancer and neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating central nervous system disorders .

Case Studies

- Cancer Treatment : A study highlighted the compound's effectiveness as a VEGFR2 inhibitor, showing promise in treating cancers characterized by high expression of this receptor. The compound demonstrated significant activity against tumor cells in animal models .

- Neurodegenerative Disorders : Another investigation focused on the compound's role as a potential treatment for senile dementia. It was noted for its ability to inhibit specific protein kinases associated with neurodegeneration, indicating a pathway for therapeutic intervention .

Comparative Analysis

The following table summarizes the biological activities of (5,5-Difluoro-1-methylpiperidin-2-yl)methanol compared to similar compounds:

| Compound Name | Primary Activity | Blood-Brain Barrier Penetration | Notes |

|---|---|---|---|

| (5,5-Difluoro-1-methylpiperidin-2-yl)methanol | VEGFR2 inhibition | Yes | Potential for CNS-targeted therapies |

| (5-Fluoro-1-methylpiperidin-2-yl)methanol | Moderate receptor modulation | Limited | Less effective than difluorinated analog |

| (5,5-Difluoro-1-ethylpiperidin-2-yl)methanol | Anticancer properties | Yes | Similar mechanism but different efficacy |

Research Findings

Recent studies have explored various aspects of (5,5-Difluoro-1-methylpiperidin-2-yl)methanol:

- In Vivo Studies : Research demonstrated that the compound effectively reduced tumor growth in animal models when administered as a VEGFR2 inhibitor .

- Pharmacokinetics : The compound exhibited favorable pharmacokinetic properties, including low efflux rates through P-glycoprotein pathways, which is crucial for maintaining therapeutic concentrations within the brain .

- Toxicology : Toxicity assessments indicated that while some derivatives showed cytotoxicity towards cancer cells, (5,5-Difluoro-1-methylpiperidin-2-yl)methanol maintained a favorable safety profile compared to other fluorinated compounds .

Q & A

Basic Research Questions

What are the recommended synthetic routes for (5,5-Difluoro-1-methylpiperidin-2-yl)methanol?

Methodological Answer:

The synthesis of (5,5-Difluoro-1-methylpiperidin-2-yl)methanol can be approached via alkylation and reduction strategies. For example:

- Alkylation : React a fluorinated piperidine precursor with a methylating agent (e.g., methyl iodide) under basic conditions to introduce the methyl group at the 1-position.

- Reduction : Reduce a carbonyl intermediate (e.g., a ketone or aldehyde derivative) using sodium borohydride (NaBH₄) in methanol, as demonstrated in analogous borohydride reductions of fluorinated aromatic aldehydes .

- Fluorination : Introduce fluorine atoms at the 5,5-positions via electrophilic fluorination or halogen exchange reactions using agents like DAST (diethylaminosulfur trifluoride).

Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions. Monitor fluorination efficiency using ¹⁹F NMR.

What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm the structure. For example, ¹⁹F NMR can resolve the two fluorine atoms at the 5,5-positions, while ¹H NMR identifies the methanol (-CH₂OH) and methyl groups.

- FT-IR : Detect hydroxyl (-OH) stretches (~3200–3600 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS.

- X-ray Crystallography : If crystalline, use SHELX software (e.g., SHELXL) for structure refinement .

Validation Tip : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities.

How does the compound’s solubility and stability vary across solvents?

Methodological Answer:

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for reaction compatibility. Methanol/chloroform mixtures (1:2 v/v) are effective for solubilizing similar fluorinated alcohols .

- Stability : Conduct accelerated stability studies (40°C/75% RH) in different solvents. Monitor degradation via HPLC or TLC.

- Storage : Store under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation of the methanol group.

Advanced Research Questions

How can contradictory NMR data (e.g., split signals or unexpected couplings) be resolved?

Methodological Answer:

- Dynamic Effects : Investigate conformational flexibility using variable-temperature NMR. For example, restricted rotation in the piperidine ring may cause signal splitting.

- Impurity Analysis : Use preparative HPLC to isolate minor components and identify side products (e.g., oxidation to carboxylic acids).

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃OD for solvent studies) to simplify spectral interpretation .

Case Study : In fluorinated systems, ¹⁹F-¹H coupling can complicate spectra. Use decoupling experiments or 2D NMR (COSY, HSQC) to assign signals .

What computational methods are suitable for studying the compound’s reactivity?

Methodological Answer:

- DFT Calculations : Model reaction pathways (e.g., fluorination or oxidation) using software like Gaussian or ORCA. Compare activation energies for competing mechanisms.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.

- Docking Studies : If the compound has biological targets, use AutoDock Vina to explore binding modes (e.g., enzyme inhibition).

Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants for hydrolysis).

How can researchers address inconsistencies in reported synthetic yields?

Methodological Answer:

- DoE (Design of Experiments) : Systematically vary parameters (catalyst loading, temperature) to identify optimal conditions.

- In Situ Monitoring : Use techniques like ReactIR to track intermediate formation in real time.

- Meta-Analysis : Review literature for analogous fluorinated piperidines to identify trends (e.g., solvent polarity effects on yield) .

Example : A study on boronic acid reductions showed that NaBH₄ in methanol achieves higher yields (>95%) compared to alternative reductants .

Data Management and Reproducibility

What strategies ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Detailed Protocols : Document exact stoichiometry, solvent grades, and purification steps (e.g., column chromatography with specified Rf values).

- Open Data : Share crystallographic data (CIF files) and spectra in repositories like Zenodo, adhering to FAIR principles .

- Collaborative Validation : Partner with independent labs to replicate synthesis and characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.